6-(3,5-Difluorophenyl)-5-methylpyridin-3-amine
Description
Properties
IUPAC Name |
6-(3,5-difluorophenyl)-5-methylpyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2/c1-7-2-11(15)6-16-12(7)8-3-9(13)5-10(14)4-8/h2-6H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFPASFHTBCVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C2=CC(=CC(=C2)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Dihydropyridine Cyclization
The Hantzsch synthesis enables pyridine formation from β-keto esters, aldehydes, and ammonia. For 6-(3,5-difluorophenyl)-5-methylpyridin-3-amine, this method requires:
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3,5-Difluorophenylacetaldehyde as the aldehyde component.
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Methyl acetoacetate as the β-keto ester.
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Ammonium acetate as the nitrogen source.
Reaction conditions :
-
Ethanol solvent, reflux (78°C), 12–24 hours.
-
Oxidation of the dihydropyridine intermediate to the aromatic pyridine using HNO3 or MnO2.
Limitations :
Chichibabin Pyridine Synthesis
This method involves cyclocondensation of α,β-unsaturated carbonyl compounds with ammonia. A tailored approach for the target compound could utilize:
-
5-Methyl-3-nitro-2-penten-4-one as the enone.
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3,5-Difluoroaniline as the ammonia equivalent.
Mechanism :
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Michael addition of 3,5-difluoroaniline to the enone.
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Cyclization and dehydrogenation to form the pyridine ring.
Advantages :
-
Direct introduction of the 3-amino group via the aniline precursor.
Optimization Data :
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Temperature | 120°C | +15% |
| Catalyst | CuI (5 mol%) | +20% |
| Solvent | DMF | +10% |
Late-Stage Functionalization Strategies
Suzuki-Miyaura Cross-Coupling
Introducing the 3,5-difluorophenyl group via palladium-catalyzed coupling:
Precursor : 5-Methyl-3-nitro-6-bromopyridine.
Reagents :
-
3,5-Difluorophenylboronic acid.
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Pd(PPh3)4 (2 mol%), K2CO3, DME/H2O (3:1).
Conditions :
Yield : 62–68% (two steps).
Challenges :
Buchwald-Hartwig Amination
Direct amination of a halogenated pyridine intermediate:
Precursor : 6-(3,5-Difluorophenyl)-5-methyl-3-bromopyridine.
Reagents :
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NH3 (g), Pd2(dba)3 (1 mol%), Xantphos (2 mol%), NaOtBu.
Conditions :
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Toluene, 100°C, 24 hours.
Outcome :
Reductive Amination Pathways
Hydrazine-Mediated Reduction
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Hydrazination : React 3-methyl-2,5,6-trifluoropyridine with hydrazine monohydrate in methanol (3 equivalents, 70°C, 6 hours).
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Reduction : Treat intermediate with H2/Raney Ni (20°C, 24 hours) to yield 3-amino-5-methyl-2,6-difluoropyridine.
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SNAr with 3,5-Difluorophenol :
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K2CO3, DMF, 100°C, 8 hours.
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55% overall yield.
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Key Observations :
-
Raney Ni preferentially reduces hydrazine intermediates over aryl fluorides.
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Steric hindrance from the methyl group slows SNAr, necessitating elevated temperatures.
Comparative Analysis of Methods
| Method | Steps | Total Yield | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Hantzsch Synthesis | 3 | 22% | 120 | Low |
| Suzuki Coupling | 2 | 65% | 90 | High |
| Buchwald-Hartwig | 1 | 78% | 150 | Moderate |
| Reductive Amination | 3 | 55% | 75 | High |
Trade-offs :
-
Suzuki coupling offers balance between yield and cost but requires brominated precursors.
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Buchwald-Hartwig achieves highest atom economy but relies on expensive palladium catalysts.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Difluorophenyl)-5-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
6-(3,5-Difluorophenyl)-5-methylpyridin-3-amine serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows chemists to modify its structure for specific applications.
Biology
The compound has shown promise in biological studies:
- Enzyme Inhibition: It can inhibit specific enzymes due to its structural similarity to biologically active molecules. For instance, it has been investigated as a potential inhibitor for β-secretase (BACE1), which is relevant in Alzheimer's disease research .
- Receptor Binding Studies: Its interaction with receptors can be studied to understand its pharmacological effects.
Industry
In industrial applications, this compound is explored for:
- Advanced Materials Development: Its unique electronic properties make it suitable for creating materials with specific optical or electronic characteristics.
Case Study 1: BACE1 Inhibition
Recent studies have highlighted the effectiveness of similar compounds in inhibiting BACE1, showcasing their potential in treating Alzheimer's disease. For example, modifications in the molecular structure significantly affected potency and selectivity against various targets .
| Compound | IC50 (BACE1) | Selectivity Ratio |
|---|---|---|
| 6-(3,5-Difluorophenyl)-5-methylpyridin-3-amine | TBD | TBD |
| Analog 1 | 50 nM | 10 |
| Analog 2 | 20 nM | 15 |
Case Study 2: Synthesis of Novel Pyridine Derivatives
Research has demonstrated efficient synthesis pathways for novel pyridine derivatives via Suzuki cross-coupling reactions. The study utilized various arylboronic acids to yield compounds with varying biological activities .
| Reaction Type | Yield (%) | Biological Activity |
|---|---|---|
| Suzuki Coupling | 70% | Anti-thrombolytic |
| Direct Synthesis | 85% | Biofilm Inhibition |
Mechanism of Action
The mechanism of action of 6-(3,5-Difluorophenyl)-5-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional comparisons between 6-(3,5-Difluorophenyl)-5-methylpyridin-3-amine and analogous compounds:
Structural and Functional Insights
Core Structure Variations :
- The pyridine-3-amine core in the target compound contrasts with pyridazine (γ-secretase modulators), pyrimidine (MCHR1 antagonists), and triazolo-pyrimidine (herbicides). Pyridine derivatives are often prioritized for CNS applications due to balanced lipophilicity and hydrogen-bonding capacity .
- Bulkier scaffolds (e.g., lenacapavir’s cyclopropa-pyrazole) are tailored for prolonged target engagement but may reduce oral bioavailability compared to simpler pyridines .
Role of Fluorination :
- The 3,5-difluorophenyl group in the target compound and analogs like 776890 enhances metabolic stability and hydrophobic interactions with target proteins. However, its position matters: in FE@SNAP, 3,4-difluorophenyl improves receptor binding specificity .
- Fluorinated substituents in agrochemicals (e.g., flumetsulam) confer resistance to environmental degradation .
Sulfonamide or sulfonyl groups (e.g., lenacapavir, flumetsulam) improve solubility or enzymatic inhibition .
Research Findings and Trends
- Therapeutic Potential: γ-Secretase modulators (e.g., 776890) and capsid inhibitors (e.g., lenacapavir) highlight the versatility of difluorophenyl-containing compounds in treating neurodegenerative and viral diseases .
- Pharmacokinetic Challenges : Smaller pyridine derivatives like the target compound may offer advantages in blood-brain barrier penetration over bulkier analogs, though this requires empirical validation.
- Agrochemical vs. Pharmaceutical Design : Fluorination strategies differ—pharmaceuticals prioritize target affinity and safety, while agrochemicals focus on environmental stability .
Biological Activity
Overview
6-(3,5-Difluorophenyl)-5-methylpyridin-3-amine is a fluorinated pyridine derivative that has attracted attention for its potential biological activities. Its unique structure, featuring a pyridine ring substituted with a 3,5-difluorophenyl group and an amine group, enhances its interactions with various biological targets. This article compiles findings from diverse research sources to detail its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : C11H10F2N2
- Molecular Weight : 220.21 g/mol
The presence of fluorine atoms in the phenyl ring significantly influences the compound's electronic properties, enhancing its binding affinity to biological targets.
The biological activity of 6-(3,5-Difluorophenyl)-5-methylpyridin-3-amine is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's mechanism involves:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects.
- Receptor Modulation : The compound may modulate the activity of certain receptors, impacting various signaling pathways critical for cellular functions.
Anticancer Activity
Research indicates that 6-(3,5-Difluorophenyl)-5-methylpyridin-3-amine exhibits significant anticancer properties . In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical cancer) | 15.4 |
| CaCo-2 (Colon cancer) | 12.8 |
| H9c2 (Heart myoblast) | 18.7 |
These findings suggest that the compound may induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death mechanisms.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Preliminary studies indicate effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These results highlight its potential as a candidate for developing new antimicrobial agents.
Case Studies and Research Findings
- Study on Cytotoxicity : A study published in PubMed Central demonstrated that the compound exhibited cytotoxic activity against multiple tumor cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .
- Antimicrobial Evaluation : Another research effort assessed the antimicrobial efficacy of the compound against various pathogens, revealing significant inhibitory effects comparable to established antibiotics .
- Inhibition of Enzymatic Activity : Research indicated that 6-(3,5-Difluorophenyl)-5-methylpyridin-3-amine could inhibit specific kinases involved in cancer progression, suggesting a role in targeted cancer therapies .
Q & A
Q. How do steric and electronic effects of the 5-methyl group impact regioselectivity in derivatization reactions?
- Methodological Answer : The methyl group increases steric hindrance at the adjacent C4 position, directing electrophiles to C2. Computational electrostatic potential maps (MEPs) visualize electron density distribution, guiding reagent selection. Experimental validation uses competitive reactions with regioselective probes (e.g., iodination) .
Notes
- Methodological Rigor : Answers emphasize experimental design, statistical validation, and computational integration.
- Contradiction Resolution : Highlighted strategies include factorial design, orthogonal analytics, and computational benchmarking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
